2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Derivatives
Ashalatha et al. (2007) reported the synthesis of new bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds exhibited anti-inflammatory, CNS depressant, and antimicrobial activities, suggesting their potential in medicinal chemistry (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).
Antifungal Activities
Konno et al. (1989) focused on the synthesis of thieno[2,3-d]pyrimidine derivatives and evaluated their antifungal activities. This work highlights the compound's relevance in developing treatments against fungal infections (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Aldose Reductase Inhibitors
Ogawva et al. (1993) synthesized a series of thieno[2,3-d]pyrimidin-1-acetic acids to evaluate them as aldose reductase inhibitors. These compounds demonstrated potential in treating complications related to diabetes (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Fungicidal Activity
Xu et al. (2018) prepared novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines, demonstrating significant fungicidal activities. This indicates the compound's utility in agricultural and horticultural applications (Xu, Ma, Xiubo, Ma, Ma, & Wang, 2018).
Diversification and Alkylation
Dzhavakhishvili et al. (2009) diversified thieno[2,3-d]pyrimidin-4-one derivatives through alkylation reactions, showcasing the chemical versatility of this scaffold for pharmaceutical development (Dzhavakhishvili, Gorobets, Shishkina, Shishkin, Desenko, & Groth, 2009).
Synthesis and Antimicrobial Study
Tolba et al. (2018) synthesized new thienopyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, demonstrating their potential in drug discovery for infectious diseases (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Cholesterol Lowering Agents
Chavan Bb et al. (2015) investigated the compound for its hypolipidemic activities, suggesting its potential in developing cholesterol-lowering agents (Chavan Bb, Chabukswar, Kolsure Ak, Albhar, Yadav, & Bobe, 2015).
Properties
IUPAC Name |
2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(18)7-17-11(6-15)16-13-12(14(17)19)9-4-2-3-5-10(9)20-13/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXLMKQAFNDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C(C1=O)C3=C(S2)CCCC3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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